Xenopsin-Related Peptide 2
Xenopsin-Related Peptide 2
Brand Name:
Vulcanchem
CAS No.:
117442-29-2
VCID:
VC20862427
InChI:
InChI=1S/C60H88N16O10/c1-5-36(4)50(56(82)73-47(59(85)86)28-35(2)3)74-53(79)45(30-38-32-67-42-19-10-9-18-40(38)42)71-55(81)49-23-14-26-75(49)57(83)44(21-13-25-66-60(63)64)70-52(78)43(20-11-12-24-61)69-54(80)48-22-15-27-76(48)58(84)46(31-39-33-65-34-68-39)72-51(77)41(62)29-37-16-7-6-8-17-37/h6-10,16-19,32-36,41,43-50,67H,5,11-15,20-31,61-62H2,1-4H3,(H,65,68)(H,69,80)(H,70,78)(H,71,81)(H,72,77)(H,73,82)(H,74,79)(H,85,86)(H4,63,64,66)/t36-,41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
SMILES:
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=CC=C6)N
Molecular Formula:
C60H88N16O10
Molecular Weight:
1193.4 g/mol
Xenopsin-Related Peptide 2
CAS No.: 117442-29-2
Cat. No.: VC20862427
Molecular Formula: C60H88N16O10
Molecular Weight: 1193.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117442-29-2 |
|---|---|
| Molecular Formula | C60H88N16O10 |
| Molecular Weight | 1193.4 g/mol |
| IUPAC Name | (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C60H88N16O10/c1-5-36(4)50(56(82)73-47(59(85)86)28-35(2)3)74-53(79)45(30-38-32-67-42-19-10-9-18-40(38)42)71-55(81)49-23-14-26-75(49)57(83)44(21-13-25-66-60(63)64)70-52(78)43(20-11-12-24-61)69-54(80)48-22-15-27-76(48)58(84)46(31-39-33-65-34-68-39)72-51(77)41(62)29-37-16-7-6-8-17-37/h6-10,16-19,32-36,41,43-50,67H,5,11-15,20-31,61-62H2,1-4H3,(H,65,68)(H,69,80)(H,70,78)(H,71,81)(H,72,77)(H,73,82)(H,74,79)(H,85,86)(H4,63,64,66)/t36-,41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
| Standard InChI Key | WRKGJJMTAAGKOY-NAURNBLQSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CC=CC=C6)N |
| SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=CC=C6)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=CC=C6)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator